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Compound Name: 4'-Fluorobiphenyl-4-carbaldehyde

Cat. No.: B024167 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
4'-Fluorobiphenyl-4-carbaldehyde is a fluorinated aromatic aldehyde that serves as a pivotal

intermediate in the landscape of organic synthesis. Its unique molecular architecture, featuring

a biphenyl core with a strategically placed fluorine atom and a reactive carbaldehyde group,

imparts desirable physicochemical properties that are leveraged in medicinal chemistry,

materials science, and chemical research. The presence of the fluorine atom can enhance

metabolic stability, binding affinity, and lipophilicity in pharmaceutical candidates, while the

aldehyde functionality provides a versatile handle for a myriad of chemical transformations.

This document provides an in-depth overview of the physical and chemical properties of 4'-
Fluorobiphenyl-4-carbaldehyde, outlines a common synthetic protocol, and explores its

diverse applications.

Core Physical and Chemical Properties
4'-Fluorobiphenyl-4-carbaldehyde is typically an off-white to yellow powder at room

temperature.[1] The fluorine atom and the aldehyde group influence its electronic properties,

reactivity, and solubility in organic solvents.[2]
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Quantitative physical data for 4'-Fluorobiphenyl-4-carbaldehyde is not extensively reported.

The following table includes key identifiers and data for structurally related compounds to

provide context.

Property Value Source(s)

Molecular Formula C₁₃H₉FO [1]

Molecular Weight 200.21 g/mol [1]

Appearance Off-white to yellow powder [1]

CAS Number 60992-98-5 [1]

Melting Point

Data not available. For

reference, Biphenyl-4-

carboxaldehyde: 57-59 °C; 4-

Fluorobiphenyl: 75-79 °C.

[3][4]

Boiling Point

Data not available. For

reference, Biphenyl-4-

carboxaldehyde: 184 °C / 11

mmHg.

[4]

Solubility
Expected to be soluble in

common organic solvents.
[2]

Storage Store at 0-8°C. [1]
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Identifier Value Source(s)

IUPAC Name
4'​-​fluoro-​[1,1'-​biphenyl]​-​4-​

carboxaldehyde

Synonyms
4-(4-

Fluorophenyl)benzaldehyde
[1][2]

SMILES O=Cc1ccc(cc1)c1ccc(F)cc1 [2]

InChI

InChI=1S/C13H9FO/c14-13-7-

5-12(6-8-13)11-3-1-10(9-15)2-

4-11/h1-9H

[2]

Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of 4'-Fluorobiphenyl-4-
carbaldehyde.
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Spectrum Type
Key Data and
Interpretation

Source(s)

¹H NMR

(400 MHz, CDCl₃) δ 9.97 (s,

1H, -CHO), 7.98 – 7.85 (m, 2H,

Ar-H), 7.26 – 7.16 (m, 2H, Ar-

H). The singlet at 9.97 ppm is

characteristic of the aldehyde

proton.

[5]

¹³C NMR

(101 MHz, CDCl₃) δ 190.5

(C=O), 166.5 (d, J = 256.7 Hz,

C-F), 132.8 (d, J = 9.5 Hz),

132.2 (d, J = 9.7 Hz), 116.4 (d,

J = 22.3 Hz). The large

coupling constant (256.7 Hz) is

typical for a direct C-F bond.

[5]

¹⁹F NMR

(376 MHz, CDCl₃) δ -102.4.

This chemical shift is within the

expected range for an aryl

fluoride.

[5]

Infrared (IR)

Expected peaks include a

strong C=O stretch around

1700 cm⁻¹ and C-F stretching

vibrations.

Mass Spectrometry (MS)

The molecular ion peak [M]⁺

would be observed at m/z

200.21.

[1]

Reactivity and Applications
The chemical behavior of 4'-Fluorobiphenyl-4-carbaldehyde is dominated by the reactivity of

its aldehyde group and the electronic influence of its fluorobiphenyl scaffold. The aldehyde is

susceptible to nucleophilic addition and can be readily oxidized to a carboxylic acid or reduced

to an alcohol.[2] The fluorine atom enhances the compound's utility by modulating its electronic
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properties and metabolic stability, making it a valuable building block in several high-value

applications.[1]

Caption: Key application areas of 4'-Fluorobiphenyl-4-carbaldehyde.

Organic Synthesis: It is a key intermediate for synthesizing complex organic molecules,

including pharmaceuticals and agrochemicals.[1]

Material Science: The compound is used to produce advanced materials like liquid crystals

and polymers, which are vital for electronics and display technologies.[1]

Drug Development: Fluorinated compounds often show improved biological activity and

stability.[1] Researchers utilize this molecule in drug design to optimize the efficacy and

selectivity of new therapeutic agents.

Fluorescent Probes: It is employed in designing fluorescent probes for biological imaging,

aiding in the visualization of cellular processes.[1]

Dyes and Pigments: Its chromophoric properties are utilized in the production of vibrant dyes

and pigments.[1]

Experimental Protocols: Synthesis
The synthesis of 4'-Fluorobiphenyl-4-carbaldehyde is most commonly achieved via a Suzuki-

Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples

an aryl halide with an arylboronic acid, catalyzed by a palladium complex.[6][7]

Representative Suzuki-Miyaura Coupling Protocol
This protocol describes a general method for the palladium-catalyzed coupling of 4-

formylphenylboronic acid with 1-bromo-4-fluorobenzene.

Materials:

1-Bromo-4-fluorobenzene (1.0 eq.)

4-Formylphenylboronic acid (1.2 eq.)
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Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

Ligand (e.g., SPhos, 4 mol%)

Base (e.g., Potassium Carbonate, K₂CO₃, 2.0 eq.)

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Schlenk flask or sealed reaction vial

Inert gas supply (Argon or Nitrogen)

Procedure:

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 1-bromo-4-

fluorobenzene, 4-formylphenylboronic acid, the palladium catalyst, the ligand, and the base.

Inerting: Seal the flask and purge with an inert gas for 10-15 minutes to remove oxygen.

Solvent Addition: Add the degassed solvent system via syringe.

Reaction Execution: Heat the mixture to 100-120 °C with vigorous stirring. Monitor the

reaction progress by TLC or GC-MS.

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with

ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous

sodium sulfate.

Purification: Concentrate the solvent under reduced pressure. The crude product can be

purified by column chromatography on silica gel or by recrystallization to yield pure 4'-
Fluorobiphenyl-4-carbaldehyde.[8]
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Caption: General workflow for the synthesis of 4'-Fluorobiphenyl-4-carbaldehyde.

Conclusion
4'-Fluorobiphenyl-4-carbaldehyde is a compound of significant interest due to its versatile

chemical nature and broad applicability. Its synthesis via robust methods like the Suzuki-

Miyaura coupling is well-established, providing access to a building block that is crucial for the

development of novel pharmaceuticals, advanced materials, and specialized chemical probes.

The data and protocols presented in this guide serve as a comprehensive resource for

professionals engaged in chemical research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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